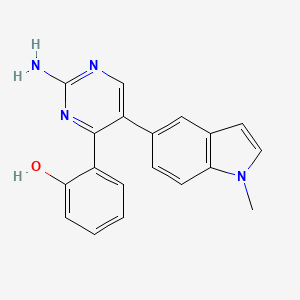
Ethyl 4-bromocyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H13BrO2 It is a derivative of cyclohexene, featuring a bromine atom at the fourth position and an ethyl ester group at the first position of the cyclohexene ring
Synthetic Routes and Reaction Conditions:
Bromination of Cyclohexene: The synthesis typically begins with the bromination of cyclohexene to introduce the bromine atom at the desired position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Esterification: The brominated cyclohexene is then subjected to esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form ethyl cyclohex-3-ene-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Ethyl 4-hydroxycyclohex-3-ene-1-carboxylate.
Reduction: Ethyl cyclohex-3-ene-1-carboxylate.
Oxidation: 4-bromocyclohex-3-ene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-bromocyclohex-3-ene-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It may be used in the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of agrochemicals, fragrances, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism by which ethyl 4-bromocyclohex-3-ene-1-carboxylate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the compound gains electrons, resulting in the removal of the bromine atom and the formation of a more saturated product.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chlorocyclohex-3-ene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-fluorocyclohex-3-ene-1-carboxylate: Contains a fluorine atom at the fourth position.
Ethyl 4-iodocyclohex-3-ene-1-carboxylate: Features an iodine atom at the fourth position.
Uniqueness: Ethyl 4-bromocyclohex-3-ene-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s behavior in chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
ethyl 4-bromocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGPAKUOUAFRNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=CC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742930 |
Source


|
| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-96-3 |
Source


|
| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)








